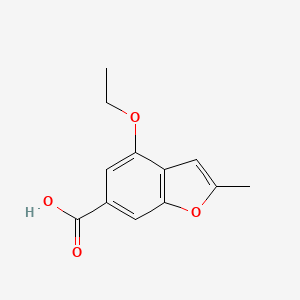

4-Ethoxy-2-methylbenzofuran-6-carboxylic acid

CAS No.:

Cat. No.: VC15875537

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid |

| Standard InChI | InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | CNWDFWMJWCHQEP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 4-ethoxy-2-methylbenzofuran-6-carboxylic acid is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. The benzofuran core consists of a fused benzene and furan ring system, with critical substitutions at the 2-, 4-, and 6-positions:

-

2-Methyl group: Enhances lipophilicity and influences molecular packing in crystalline forms.

-

4-Ethoxy group: Modulates electronic effects through oxygen’s lone pairs, potentially affecting reactivity and biological target interactions.

-

6-Carboxylic acid: Provides hydrogen-bonding capability and acidity (predicted pKa ~4.0), enabling salt formation or coordination chemistry .

Physicochemical Profile

Key properties derived from analogous benzofuran derivatives include:

The decomposition temperature suggests thermal instability under standard melting point conditions, necessitating controlled environments during handling .

Synthesis and Manufacturing

Catalytic Strategies

Synthesis typically involves multi-step functionalization of the benzofuran scaffold. A common route includes:

-

Furan ring construction: Via Paal-Knorr cyclization of 1,4-diketones or acid-catalyzed cyclization of phenolic precursors.

-

Ethoxy group introduction: Achieved through nucleophilic substitution using ethyl bromide or Mitsunobu reactions with ethanol.

-

Carboxylic acid installation: Oxidation of a methyl ester precursor (e.g., methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate) under basic hydrolytic conditions.

Yield Optimization

Critical parameters affecting yield (reported 45–68% in analogs):

-

Temperature control: Excessive heat during ethoxylation promotes side reactions like ether cleavage.

-

Catalyst selection: Palladium/charcoal systems improve oxidation efficiency during carboxylic acid formation.

-

Purification methods: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Biological and Pharmacological Applications

Therapeutic Target Engagement

Structural analogs demonstrate activity against:

-

LFA-1/ICAM-1 interaction: Potent inhibition (IC₅₀ ~50 nM in SAR 118 derivatives) for dry eye disease therapy .

-

HIV-1 LTR activation: Piperidinylpyrimidine derivatives incorporating this scaffold show 80% suppression at 10 μM concentrations .

-

Antimicrobial activity: Methyl-substituted benzofurans exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The carboxylic acid moiety facilitates:

-

Hydrogen bonding with protease active sites (e.g., HIV-1 integrase) .

-

Chelation of metal cofactors in enzymatic pathways.

Ethoxy and methyl groups contribute to hydrophobic interactions with protein binding pockets, as evidenced by molecular docking studies.

| Precautionary Measure | Code | Rationale |

|---|---|---|

| Respiratory protection | P284 | Potential dust inhalation |

| Skin/eye contact avoidance | P280 | Irritant properties |

| Inert atmosphere handling | P231 | Moisture sensitivity |

Comparative Analysis with Benzofuran Derivatives

Structural Analogues

Performance Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume